2-ethoxy-N,N-di(propan-2-yl)benzamide
Description
2-Ethoxy-N,N-di(propan-2-yl)benzamide (C₁₆H₂₄N₂O₂, molecular weight 276.38 g/mol) is a benzamide derivative featuring an ethoxy substituent at the ortho position of the benzene ring and bulky diisopropylamine groups attached to the carboxamide nitrogen. This compound is structurally analogous to several bioactive benzamides reported in the literature, particularly those with spasmolytic or anti-inflammatory activities .
Properties
CAS No. |
138324-58-0 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-ethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO2/c1-6-18-14-10-8-7-9-13(14)15(17)16(11(2)3)12(4)5/h7-12H,6H2,1-5H3 |
InChI Key |
SLKBFIAWEAQCAN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-ethoxy-N,N-di(propan-2-yl)benzamide and related benzamide derivatives:
† Predicted based on similar analogs in (LogP 2.50 for 4-methyl-N,N-di(propan-2-yl)benzamide).
Key Structural and Functional Insights
Substituent Effects on Lipophilicity and Solubility The ethoxy group in this compound contributes to moderate lipophilicity, balancing solubility in polar solvents and membrane permeability. Para-substituted derivatives (e.g., 4-methoxy or 4-chloro) exhibit distinct electronic profiles. The methoxy group enhances solubility via H-bonding, while the chloro group reduces electron density, favoring interactions with electrophilic targets .
Steric and Conformational Influences The N,N-di(propan-2-yl) groups in all listed compounds impose steric hindrance, restricting rotational freedom around the amide bond. This rigidity may enhance receptor selectivity compared to less bulky analogs like 2-chloro-N-(propan-2-yl)benzamide . Ortho vs.
Anti-inflammatory applications: Derivatives synthesized from 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide () highlight the role of methoxy and amino groups in modulating anti-inflammatory effects, which the ethoxy compound may lack due to differences in electronic profiles .
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